Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate
Description
Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate is a heterocyclic compound featuring a saturated five-membered oxazolidine ring. Key structural elements include:
- Oxazolidine backbone: A saturated ring containing one oxygen and one nitrogen atom.
- Trimethylsilyl (TMS) ether group: Attached at the 2-position, enhancing steric bulk and lipophilicity.
- Methyl ester: At the 5-position, contributing to reactivity in hydrolysis or transesterification reactions.
This compound is hypothesized to serve as a synthetic intermediate in organic chemistry, particularly in peptide or heterocycle synthesis, where the TMS group acts as a transient protecting moiety.
Properties
CAS No. |
55134-75-3 |
|---|---|
Molecular Formula |
C8H17NO4Si |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxy-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H17NO4Si/c1-11-8(10)7-5-6-9(12-7)13-14(2,3)4/h7H,5-6H2,1-4H3 |
InChI Key |
LBYCQRMNGSAJQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(O1)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Amino Alcohols
β-Amino alcohols, such as serine derivatives, are cyclized under acidic or basic conditions to form the oxazolidine ring. For example, treatment of methyl 3-amino-4-hydroxybutanoate with p-toluenesulfonic acid in toluene generates methyl 1,2-oxazolidine-5-carboxylate via intramolecular nucleophilic attack. This method achieves yields of 70–85% but requires careful control of stereochemistry to avoid racemization.
Epoxide Ring-Opening Reactions
Glycidyl esters react with primary amines to form oxazolidines. For instance, methyl glycidate and benzylamine in tetrahydrofuran (THF) at 60°C yield methyl 2-benzyl-1,2-oxazolidine-5-carboxylate. The reaction proceeds via nucleophilic attack at the less substituted epoxide carbon, with regioselectivity influenced by steric and electronic factors.
Silylation of the Hydroxymethyl Group
| Substrate | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| Methyl 2-hydroxy-1,2-oxazolidine-5-carboxylate | TfOH | 15 | 92 |
| Ethyl 2-hydroxy-1,2-oxazolidine-5-carboxylate | TfOH | 20 | 88 |
Alternative Silylating Agents
Hexamethyldisilazane (HMDS) in the presence of ammonium sulfate affords the TMS ether in 78% yield but requires prolonged heating (12 hours at 60°C). Comparatively, TMSO/TfOH offers superior efficiency and milder conditions.
Esterification and Functional Group Compatibility
The methyl ester is typically introduced early in the synthesis to avoid side reactions during silylation.
Esterification via Mitsunobu Reaction
The hydroxymethyl group is esterified using methyl iodide and potassium carbonate in dimethylformamide (DMF). This step proceeds in 85% yield but necessitates anhydrous conditions to prevent hydrolysis.
One-Pot Cyclization-Esterification
A streamlined approach involves reacting 3-amino-4-hydroxybutyric acid with methyl chloroformate in the presence of triethylamine, directly yielding methyl 1,2-oxazolidine-5-carboxylate. This method reduces purification steps and achieves 80% yield.
Stereochemical Control and Resolution
Chiral auxiliaries or enantioselective catalysis are employed to access enantiomerically pure products.
Use of Chiral β-Amino Alcohols
Starting with L-serine methyl ester, cyclization with (R)-glycidyl tosylate generates the (5S)-configured oxazolidine in 95% enantiomeric excess (ee). The TMS group is introduced without racemization using TMSO/TfOH.
Kinetic Resolution
Lipase-catalyzed acetylation of the hydroxymethyl group resolves racemic mixtures, achieving 98% ee for the (5R)-enantiomer.
Industrial-Scale Production and Optimization
Process optimization focuses on cost-efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Organic Synthesis
One of the primary applications of methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate is as a building block in organic synthesis . Its unique structure allows for the formation of more complex molecules through various chemical reactions.
Case Study: Synthesis of Complex Molecules
In a study published in Organic Letters, researchers utilized this compound to synthesize a series of isoxazolidine derivatives, demonstrating its versatility as a synthetic intermediate. The reactions involved nucleophilic additions and cyclization processes that highlight its role in creating biologically active compounds .
Biochemical Applications
The compound's ability to interact with biological molecules makes it valuable in biochemical studies . Its trimethylsilyl group can serve as a protecting group, facilitating selective reactions at other sites on the molecule.
Case Study: Interaction with Enzymes
Research published in Pharmaceuticals explored the interaction of this compound with specific enzymes involved in metabolic pathways. The study found that this compound could modulate enzyme activity, suggesting potential applications in drug design and development .
Industrial Applications
In the industrial sector, this compound is used in the production of polymers and other materials. Its properties make it suitable for enhancing the performance characteristics of various products.
Case Study: Polymer Production
A patent application detailed the use of this compound as an additive in polymer formulations to improve thermal stability and mechanical properties. The findings indicated that incorporating this compound led to enhanced durability and resistance to degradation under environmental stressors .
Antimicrobial Properties
Emerging research indicates that this compound exhibits antimicrobial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial properties of several derivatives, including this compound. The results demonstrated significant efficacy against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl 2-((trimethylsilyl)oxy)isoxazolidine-5-carboxylate involves its interaction with molecular targets through its functional groups. The trimethylsilyl group, in particular, can act as a protecting group, facilitating selective reactions at other sites on the molecule. This allows for precise modifications and the formation of desired products .
Comparison with Similar Compounds
Key Structural Analog: Methyl 5-(Trimethylsilyl)-1,2-oxazole-3-carboxylate
Structural Differences :
- Oxazole vs. Oxazolidine : The oxazole analog (CAS 1417725-05-3) contains an aromatic, unsaturated 1,2-oxazole ring with two double bonds, while the target compound has a saturated oxazolidine ring .
- Substituent Positions : The TMS group is at the 5-position in the oxazole derivative vs. the 2-position in the oxazolidine analog.
Molecular Properties :
Reactivity and Stability :
Broader Context: Other Heterocyclic Carboxylates
- Ethyl Oxazole-5-carboxylate (CAS 118994-89-1) : Lacks the TMS group, reducing steric hindrance and lipophilicity compared to the target compound. Its ester group at the 5-position aligns with the oxazole analog .
- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) : A pyrrolidine derivative with a ketone and carboxylic acid group, differing in ring structure and functional groups from the target compound .
Biological Activity
Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate, also known as CAS 55134-75-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C8H17NO4Si
- Molecular Weight : 219.310 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Sodium Channels : It has been reported that compounds with similar structural motifs can inhibit Na v 1.8 channels, which are implicated in pain pathways. This suggests a potential analgesic effect for this compound .
- Electrophilic Activity : The presence of electrophilic groups allows this compound to interact with nucleophiles in biological systems, potentially leading to covalent modifications of proteins and influencing cellular signaling pathways .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related oxazolidine derivatives. These compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Case Studies
- Analgesic Effects : A study focused on the analgesic properties of oxazolidine derivatives indicated that compounds similar to this compound could significantly reduce pain responses in animal models .
- Cellular Stress Response : Research involving electrophilic compounds has shown that they can induce cellular stress responses through the modification of thiol-containing proteins. This suggests that this compound may affect cellular redox states and contribute to oxidative stress pathways .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented in the table below:
Q & A
Q. What are the key considerations for optimizing the synthesis of Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate to ensure high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters such as temperature, solvent polarity, and stoichiometry. For oxazolidine derivatives, protecting group strategies (e.g., trimethylsilyl) are critical to prevent undesired side reactions. Multi-step protocols often involve cyclization reactions or coupling agents, with purification via column chromatography or recrystallization. Monitoring intermediates by thin-layer chromatography (TLC) and verifying purity through HPLC or NMR (e.g., H/C) is essential .
Q. How can researchers characterize the stereochemical and structural properties of this compound?
Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated in studies of similar oxazolidine derivatives (e.g., bond angles and torsion angles in Methyl 5-hydroxy-3-phenyl-1,2-oxazolidine-5-carboxylate) . Complementary techniques include NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and computational geometry optimization using density functional theory (DFT). IR spectroscopy can confirm functional groups like the carbonyl and silyl ether .
Q. What stability challenges arise during storage or experimental handling, and how can they be mitigated?
Methodological Answer: The silyl ether group is moisture-sensitive, requiring anhydrous conditions and inert atmospheres (e.g., nitrogen gloveboxes). Stability studies using accelerated degradation tests (e.g., exposure to humidity, heat) can identify degradation pathways. Storage at low temperatures (-20°C) in desiccated environments is recommended. Analytical methods like mass spectrometry (MS) and H NMR should track decomposition products .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance reaction design for derivatives of this compound?
Methodological Answer: Quantum chemical calculations (e.g., transition state modeling, reaction path searches) predict energetically favorable pathways and identify rate-limiting steps. The ICReDD framework integrates these computations with experimental validation, reducing trial-and-error approaches. For example, optimizing cyclization steps or silyl group activation can be guided by Gibbs free energy profiles .
Q. What experimental strategies resolve contradictions in mechanistic data for oxazolidine-based reactions?
Methodological Answer: Contradictory data (e.g., competing reaction pathways) require systematic variable isolation. Isotopic labeling (e.g., O tracing) or kinetic isotope effect (KIE) studies clarify mechanisms. Collaborative analysis between synthetic chemists and computational modelers can reconcile discrepancies, as seen in studies of isoxazolidine ring-opening reactions .
Q. How can this compound serve as a precursor for novel β-amino acid analogs in peptide mimetics?
Methodological Answer: The oxazolidine ring mimics β-amino acid backbones, enabling peptide bond formation without coupling reagents. Functionalization at the 5-carboxylate position (e.g., ester hydrolysis to carboxylic acid) allows integration into oligopeptides. Stereoselective synthesis protocols, guided by crystallographic data, ensure correct spatial orientation for biological activity .
Q. What green chemistry approaches are viable for scaling up synthesis while minimizing waste?
Methodological Answer: Solvent selection (e.g., switch from dichloromethane to cyclopentyl methyl ether) reduces environmental impact. Catalytic methods (e.g., organocatalysts for asymmetric synthesis) and flow chemistry systems improve atom economy. Lifecycle assessment (LCA) tools evaluate waste streams, aligning with CRDC guidelines for sustainable chemical engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
